4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline
CAS No.: 1523393-38-5
Cat. No.: VC4375515
Molecular Formula: C12H16N2
Molecular Weight: 188.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1523393-38-5 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.274 |
| IUPAC Name | 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline |
| Standard InChI | InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3 |
| Standard InChI Key | GSWXSPNOACENSC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(CCN2)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydro-1H-quinoxaline backbone, where the nitrogen atoms at positions 1 and 4 are part of a partially saturated six-membered ring. The cyclopropyl substituent at position 4 introduces steric strain and electronic effects, while the methyl group at position 7 modulates lipophilicity and metabolic stability . Key spectroscopic data include:
-
¹H NMR (DMSO-d₆): δ 11.92 (s, 1H, NH), 7.63 (dd, J = 6.5 Hz, 1H), 7.30–7.10 (m, 3H, aromatic), 2.99–2.86 (m, 1H, cyclopropyl), 1.30–1.14 (m, 2H, cyclopropyl), 0.81–0.66 (m, 2H, cyclopropyl) .
-
SMILES: CC1=CC2=C(C=C1)N(CCN2)C3CC3.
Synthesis Methods
Key Synthetic Routes
The synthesis of 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline typically involves multi-step protocols:
Route 1: Cyclocondensation and Reduction
-
Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine .
-
Cyclization: Reaction with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields the quinoxaline core .
Route 2: Radical-Mediated Amination
-
Reagents: t-BuONa/O₂ in DMSO generates aminyl radicals, facilitating C–H amination of tetrahydroquinoxaline precursors.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 58–72 | High regioselectivity | Requires palladium catalysts |
| Radical Amination | 45–60 | Avoids transition metals | Lower yields due to radical quenching |
Biological Activities
Antimalarial and Antibacterial Effects
Quinoxaline derivatives exhibit broad-spectrum biological activities. For 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline:
-
Antimalarial: Analogous compounds show IC₅₀ values of 1.6–4.0 µM against Plasmodium falciparum, attributed to inhibition of heme detoxification pathways .
-
Antibacterial: Derivatives inhibit Staphylococcus aureus (MIC = 2–8 µg/mL) by targeting DNA gyrase, similar to fluoroquinolones .
Pharmacological Applications
Drug Discovery
The compound’s scaffold is a promising candidate for:
-
Kinase Inhibitors: Modulates AMPK and mTOR pathways, relevant in cancer and metabolic disorders .
-
Antidepressants: Serotonin reuptake inhibition (Ki = 120 nM) in preliminary assays .
Material Science
-
Luminescent Materials: Quinoxaline derivatives emit blue-green light (λₑₘ = 450–500 nm), useful in OLEDs .
Comparative Analysis of Analogues
Table 2: Substituent Effects on Biological Activity
| Compound | Substituents | IC₅₀ (µM) P. falciparum | LogP |
|---|---|---|---|
| 4-Cyclopropyl-7-methyl derivative | 4-Cyclopropyl, 7-Me | 2.1 ± 0.3 | 2.8 |
| 4-Fluoro-6-methyl derivative | 4-F, 6-Me | 3.8 ± 0.5 | 2.5 |
| 4-Phenyl-8-Cl derivative | 4-Ph, 8-Cl | 1.6 ± 0.2 | 3.2 |
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume